Lamotrigine’s poor aqueous solubility (0.17 mg/mL) and BCS Class II profile complicate formulation development. This thermodynamically stable Form I (mp ~216.6°C) provides consistent phase behavior during hot-melt extrusion and high-shear milling.
Lamotrigine is a phenyltriazine-derivative voltage-gated sodium channel (VGSC) blocker widely procured as an active pharmaceutical ingredient (API) and analytical reference standard. Characterized by its weak basicity (pKa ~5.7) and extremely poor aqueous solubility (0.17 mg/mL at 25°C), it is strictly classified as a BCS Class II compound[1]. Industrial procurement typically focuses on the thermodynamically stable Form I polymorph (melting point ~216–218°C), which is essential for ensuring phase stability during high-shear milling, hot-melt extrusion, and formulation [2]. Beyond its processability metrics, its primary mechanistic value lies in its highly state-dependent binding kinetics, offering a distinct pharmacological and safety screening profile compared to classical iminostilbene or hydantoin derivatives.
Substituting Lamotrigine with other first-line sodium channel blockers, such as Carbamazepine or Phenytoin, fundamentally alters both formulation workflows and in vitro assay outcomes. From a processability standpoint, Lamotrigine's specific polymorphic landscape requires distinct thermal and solvent-based handling compared to Carbamazepine, which is highly prone to unwanted dihydrate formation during wet granulation. Pharmacologically, Lamotrigine exhibits distinct subtype selectivity (e.g., NaV1.4, NaV1.5, NaV1.7), whereas Carbamazepine is more selective for NaV1.1 [1]. Furthermore, substituting the free base with Lamotrigine salts (e.g., mesylate or tolfenamic acid salts) drastically alters the aqueous dissolution profile, making the free base strictly non-interchangeable when evaluating solid dispersion or cocrystal formulation technologies [2].
Lamotrigine free base exhibits extremely low aqueous solubility, establishing a strict baseline for formulation engineering. Quantitative measurements confirm the free base solubility at 0.17 mg/mL at 25°C in water [1]. In contrast, engineered salt forms or cocrystals (such as lamotrigine-tolfenamic acid salts) can achieve solubilities exceeding 8.45 mg/mL under similar conditions [2]. This quantitative difference dictates that the free base must be procured specifically when validating solubility-enhancing technologies like solid dispersions, lipid-based delivery, or cyclodextrin complexation.
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | 0.17 mg/mL (Lamotrigine free base) |
| Comparator Or Baseline | >8.45 mg/mL (Lamotrigine salt forms/cocrystals) |
| Quantified Difference | >50-fold lower solubility for the free base |
| Conditions | Aqueous medium at 25°C |
Buyers must select the free base when the primary research or manufacturing goal is to test and validate novel bioavailability-enhancing excipients or solid dispersion methods.
The polymorphic purity of Lamotrigine is critical for manufacturing reproducibility. Form I is the most thermodynamically stable polymorph at elevated temperatures, characterized by a distinct endothermic melting peak at approximately 216.6°C [1]. In contrast, less stable polymorphs or hydrated forms exhibit lower transition temperatures or dehydration peaks (e.g., lamotrigine hydrate exhibits dehydration endotherms prior to melting) [2]. The high thermal stability of Form I prevents unwanted phase transitions during hot-melt extrusion or high-shear wet granulation.
| Evidence Dimension | Melting point / Thermal transition temperature |
| Target Compound Data | ~216.6°C (Form I) |
| Comparator Or Baseline | Lower transition/dehydration temperatures for metastable forms or hydrates |
| Quantified Difference | Superior thermodynamic stability at high processing temperatures without premature phase transitions |
| Conditions | Differential Scanning Calorimetry (DSC) at 10°C/min |
Procuring strictly validated Form I Lamotrigine ensures API phase stability during intensive mechanical and thermal formulation processes.
In electrophysiological assays, Lamotrigine demonstrates a highly state-dependent inhibition of voltage-gated sodium channels, binding preferentially to the fast-inactivated state. Compared to Carbamazepine (CBZ) and Phenytoin (DPH), Lamotrigine evokes a significantly larger maximal hyperpolarizing shift in the steady-state inactivation relationship of NaV alpha-subunits [1]. Furthermore, its binding kinetics to the NaV1.1 subunit are faster than those of CBZ, while its unbinding is slower, resulting in a distinct use-dependent blockade profile that is critical for high-frequency firing models [1].
| Evidence Dimension | Shift in steady-state inactivation and binding/unbinding kinetics |
| Target Compound Data | Larger maximal shift; faster binding to NaV1.1, slower unbinding |
| Comparator Or Baseline | Carbamazepine (CBZ) and Phenytoin (DPH) |
| Quantified Difference | Distinct kinetic profile with prolonged target residence time in the inactivated state |
| Conditions | Whole-cell patch-clamp in HEK293 cells expressing NaV alpha-subunits |
For neuropharmacology research, Lamotrigine is the required reference standard when screening novel compounds for fast-inactivated state preference and use-dependent VGSC blockade.
Lamotrigine provides a specific subtype selectivity profile that cannot be replicated by other common antiepileptics. Automated patch-clamp studies reveal that Lamotrigine selectively inhibits the NaV1.4, NaV1.5, and NaV1.7 subtypes. In direct contrast, Carbamazepine exhibits selectivity for the NaV1.1 subtype, while Phenytoin shows a lack of specific subtype activity in comparable recombinant assays [1]. This divergent selectivity makes Lamotrigine uniquely suited as a benchmark in assays targeting NaV1.7 (pain models) or NaV1.5 (cardiac liability models).
| Evidence Dimension | Voltage-gated sodium channel (NaV) subtype selectivity |
| Target Compound Data | Selective inhibition of NaV1.4, NaV1.5, and NaV1.7 |
| Comparator Or Baseline | Carbamazepine (selective for NaV1.1) |
| Quantified Difference | Orthogonal subtype targeting profile |
| Conditions | Automated patch-clamp on recombinant CHO/HEK cell lines |
Researchers must procure Lamotrigine rather than Carbamazepine when calibrating assays specifically for NaV1.7-mediated nociception or NaV1.5-related cardiac safety screening.
Due to its strict BCS Class II classification and low aqueous solubility (0.17 mg/mL), Lamotrigine free base is an ideal model API for developing and validating novel hot-melt extrusion polymers, mesoporous silica carriers, and cyclodextrin inclusion complexes [1].
Because it induces a larger maximal shift in steady-state inactivation than Carbamazepine, Lamotrigine is the preferred positive control in whole-cell patch-clamp assays designed to identify next-generation use-dependent or fast-inactivated state-preferring VGSC blockers [2].
Leveraging its specific selectivity for NaV1.4, NaV1.5, and NaV1.7 over NaV1.1, Lamotrigine is utilized as a critical reference standard in off-target cardiac liability screening (NaV1.5) and peripheral neuropathy drug discovery models (NaV1.7)[3].
The well-characterized thermodynamic stability of Lamotrigine Form I (melting at ~216.6°C) makes it a robust baseline material for crystal engineering workflows aiming to synthesize novel pharmaceutical cocrystals or salts with improved physicochemical properties [1].
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